Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate
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Overview
Description
Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate is a chemical compound with a complex structure that includes an ethyl ester group, a diethylamino group, and a pentan-2-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate typically involves a multi-step process. One common method includes the reaction of ethyl 3-bromopropanoate with 5-(diethylamino)pentan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate exerts its effects involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, altering their activity. The compound may also participate in signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate can be compared with other similar compounds, such as:
Ethyl 3-{[5-(dimethylamino)pentan-2-yl]amino}propanoate: Similar structure but with dimethylamino groups instead of diethylamino groups.
Ethyl 3-{[5-(diethylamino)hexan-2-yl]amino}propanoate: Similar structure but with a hexan-2-yl group instead of a pentan-2-yl group.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Biological Activity
Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by an ethyl ester group and a diethylamino group attached to a pentan-2-yl amino moiety. The molecular formula is C14H30N2O2, and it has a molecular weight of approximately 270.4 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The diethylamino group is particularly significant as it can modulate the activity of neurotransmitter receptors, potentially influencing pathways related to pain perception and inflammation.
Potential Mechanisms Include:
- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, affecting the overall biochemical milieu.
- Receptor Binding : The compound's structure allows it to bind to various receptors, which may lead to altered signal transduction processes.
Biological Activity
Research indicates that this compound has several potential biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
- Analgesic Properties : Its interaction with pain pathways indicates potential use as an analgesic agent.
- Neuroprotective Effects : There is emerging evidence that it might protect neuronal cells under stress conditions.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit certain enzymes linked to inflammatory processes. For example, assays conducted on cultured cells showed reduced levels of pro-inflammatory cytokines when treated with this compound.
In Vivo Studies
Animal models have been used to assess the analgesic and anti-inflammatory effects. Results indicate significant pain relief in models of acute pain, suggesting that the compound may act through central nervous system pathways.
Comparative Analysis
To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Differences | Biological Activity |
---|---|---|
Ethyl 3-{[5-(dimethylamino)pentan-2-yl]amino}propanoate | Dimethyl instead of diethyl amino group | Similar anti-inflammatory effects but lower potency |
Ethyl 3-{[5-(diethylamino)hexan-2-yl]amino}propanoate | Hexan-2-yl instead of pentan-2-yl group | Enhanced receptor binding affinity |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Chronic Pain Management : A study involving chronic pain models showed that administration of the compound resulted in significant reductions in pain scores compared to control groups.
- Neurodegenerative Disorders : Research focusing on neuroprotective effects demonstrated that the compound could reduce neuronal death in models simulating neurodegenerative conditions.
Properties
IUPAC Name |
ethyl 3-[5-(diethylamino)pentan-2-ylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2/c1-5-16(6-2)12-8-9-13(4)15-11-10-14(17)18-7-3/h13,15H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQBLAZXPPAFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NCCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.